molecular formula C9H18N2O2 B13065352 2-Amino-3-(1-methylpiperidin-3-YL)propanoic acid

2-Amino-3-(1-methylpiperidin-3-YL)propanoic acid

Cat. No.: B13065352
M. Wt: 186.25 g/mol
InChI Key: KOOWANCYINOOMO-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid (CAS 1519694-03-1) is a non-canonical amino acid of interest in advanced pharmaceutical and chemical research. With a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol, this compound features a propanoic acid backbone substituted with an amino group and a 1-methylpiperidin-3-yl moiety . This structure classifies it among novel synthetic amino acid derivatives being explored to improve the binding affinity of therapeutic polypeptides . The incorporation of such designed amino acids allows researchers to fine-tune the physicochemical properties of peptide chains, potentially leading to enhanced interactions with target molecules . This compound is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses. Proper handling procedures should be followed. Store in a dark place under an inert atmosphere at room temperature .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-amino-3-(1-methylpiperidin-3-yl)propanoic acid

InChI

InChI=1S/C9H18N2O2/c1-11-4-2-3-7(6-11)5-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13)

InChI Key

KOOWANCYINOOMO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategies

The synthesis of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid involves constructing the amino acid backbone and introducing the substituted piperidine ring. Common strategies include:

Specific Synthetic Routes

Hydrochloride Salt Preparation

A commercially available form is the hydrochloride salt of 3-(1-methylpiperidin-3-yl)propanoic acid, prepared by neutralizing the free acid with hydrochloric acid and crystallizing the salt. This form is stable and commonly used for further reactions or biological testing.

One method involves alkylation of a protected amino acid derivative with a 1-methylpiperidin-3-yl halide or tosylate. The amino acid is typically protected at the amino group (e.g., as a Boc or Fmoc derivative) and the carboxylic acid activated or esterified to facilitate nucleophilic substitution. After ring introduction, deprotection yields the target amino acid.

Reductive Amination

Another approach is reductive amination of a keto acid precursor with 1-methylpiperidin-3-yl amine. This method forms the C-N bond under mild conditions and can provide stereochemical control depending on the catalyst and conditions.

Multi-step Synthesis via β-Amino Acid Intermediates

Literature on related compounds, such as 2-amino-3-(1-methylpiperidin-4-yl)propanoic acid, suggests using β-alanine derivatives as intermediates. For example, reacting methyl acrylate with an amine to form β-amino esters, followed by ring substitution and hydrolysis to the acid.

Coordination Complex Synthesis as a Proxy

Studies on coordination compounds involving 2-amino substituted propanoic acids show the compound can be synthesized and purified before complexation with metals like chromium(III) or vanadium(IV). These methods involve heating mixtures of the amino acid with metal salts and ligands, indicating robust synthesis and purification protocols.

Patented Improved Processes

A patent (WO2017191650A1) describes improved processes for preparing amino acid derivatives with complex substituents, involving controlled reaction conditions, solvent choices (e.g., butan-2-ol, sec-butyl acetate), and purification steps to yield high-purity amino acid derivatives. While the patent focuses on related compounds, the methodology is applicable for preparing this compound analogs.

Data Table Summarizing Preparation Methods

Methodology Key Steps Advantages Limitations References
Hydrochloride Salt Formation Neutralization of free acid with HCl Simple, yields stable salt Requires pure free acid
Alkylation of Protected Amino Acid N-protection, alkylation with piperidine halide, deprotection High selectivity, modular Multi-step, requires protection
Reductive Amination Reaction of keto acid with piperidine amine, reduction Mild conditions, stereocontrol Requires keto precursor
β-Amino Acid Intermediate Route Michael addition or amination on acrylate derivatives Good yields, versatile Multiple steps, purification needed
Coordination Complex Synthesis Heating with metal salts and ligands Confirms purity, useful for studies Not direct synthesis of free acid
Patented Process Controlled solvent and reaction conditions Improved purity and yield Patent restrictions, complex setup

Research Findings and Observations

  • The compound's synthesis often requires careful control of stereochemistry to obtain the desired enantiomer, as it affects biological activity.
  • Protection and deprotection strategies are crucial to prevent side reactions during alkylation or reductive amination.
  • The hydrochloride salt form is preferred for stability and handling.
  • Coordination chemistry studies indicate the compound can form stable complexes, which may be useful for further functionalization or biological applications.
  • The patented processes suggest that solvent choice and reaction conditions can significantly impact yield and purity, providing routes for industrial-scale preparation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amines.

    Substitution: N-substituted derivatives.

Scientific Research Applications

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.

Comparison with Similar Compounds

Heterocyclic Substituents

  • Target Compound : 1-Methylpiperidin-3-yl group (saturated six-membered ring, tertiary amine).
    • Impact : Enhanced flexibility and moderate lipophilicity compared to aromatic systems.
  • 2-Amino-3-(3H-imidazol-4-yl)propanoic Acid (Histidine) : Imidazole ring (five-membered, two nitrogen atoms). Key Difference: Imidazole’s aromaticity and proton-shuttling capability enable enzymatic roles (e.g., catalytic triad in enzymes).
  • (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid : Pyridine ring (aromatic, basic nitrogen). Key Difference: Pyridine’s planarity and basicity may enhance interactions with charged biological targets.

Aromatic Substituents

  • 2-Amino-3-(1-naphthyl)propanoic Acid : Naphthyl group (polycyclic aromatic hydrocarbon). Melting point: 185–186°C.
  • 2-Amino-3-(4-hydroxy-3-nitrophenyl)propanoic Acid : Nitrophenol group (electron-withdrawing nitro, hydroxyl). Impact: Alters electronic properties and solubility (PSA: 129.37, LogP: 1.48).

Sulfur-Containing Substituents

  • 2-Amino-3-(thiophen-2-yl)propanoic Acid : Thiophene ring (sulfur-containing heterocycle). Impact: Sulfur’s polarizability may influence redox activity or metal binding.
  • 2-Amino-3-(methylthio)propanoic Acid (Methionine Analog) : Methylthio group (–SCH₃). Impact: Participates in methylation pathways and sulfur metabolism.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid C₉H₁₈N₂O₂ 186.25 Not reported Piperidine, methyl, carboxyl
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S 171.22 Not reported Thiophene, carboxyl
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Not reported Pyridine, carboxyl
2-Amino-3-(1-naphthyl)propanoic acid C₁₃H₁₃NO₂ 215.25 185–186 Naphthyl, carboxyl
Histidine C₆H₉N₃O₂ 155.16 287 (dec.) Imidazole, carboxyl

Notes:

  • Piperidine derivatives (e.g., target compound) generally exhibit higher molecular weights and flexibility than aromatic analogs.
  • Aromatic substituents (naphthyl, pyridyl) correlate with higher melting points due to stacking interactions.

Biological Activity

2-Amino-3-(1-methylpiperidin-3-yl)propanoic acid (also known as 3-(1-methylpiperidin-3-yl)propanoic acid) is a compound that has garnered attention for its potential biological activities, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Biological Activity Overview

Research indicates that this compound interacts with various receptors in the central nervous system (CNS), potentially influencing neurological functions. Its biological activity is attributed to its ability to modulate enzyme activity and receptor interactions, which could have implications in treating conditions such as depression and anxiety disorders.

The compound's mechanism involves binding to specific receptors, which can lead to the modulation of neurotransmission. This interaction may enhance or inhibit the activity of neurotransmitters, thus affecting various biochemical pathways involved in mood regulation and cognitive functions.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructural FeaturesBiological Activity
This compoundContains a piperidine ringModulates neurotransmitter systems
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acidDifferent substitution on piperidinePotentially similar but distinct activity
3-(1-Ethylpiperidin-3-yl)propanoic acidEthyl group instead of methylVaries in receptor affinity

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Neurotransmitter Modulation : A study demonstrated that this compound acts as a modulator at specific CNS receptors, influencing serotonin and dopamine pathways, which are crucial for mood regulation.
  • Therapeutic Potential : In animal models, administration of the compound showed promising results in reducing symptoms associated with anxiety and depression, suggesting its potential as a therapeutic agent.
  • Pharmacological Applications : The compound's ability to interact with various receptors makes it a candidate for further research into pharmacological applications, particularly in developing new antidepressants or anxiolytics.

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